![molecular formula C16H16N2O3S B1230302 N-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide](/img/structure/B1230302.png)
N-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide is a member of quinolines.
Scientific Research Applications
Anti-Cancer Activity
N-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide and its derivatives have been studied for their potential in cancer treatment. A novel series of quinoline sulfonamide derivatives, including compounds structurally similar to this compound, exhibited significant inhibitory effects on tumor cell proliferation, specifically targeting tubulin polymerization, which is crucial in cell division and cancer growth (Ma & Gong, 2022).
Antibacterial Activity
The chemical structure of this compound has led to research into its potential antibacterial applications. Sulfonamide derivatives, which share a similar chemical framework, have demonstrated significant antibacterial properties against both gram-positive and gram-negative bacteria, indicating the potential of this compound in this area (Abdel‐Hafez, 2010).
Antimalarial Activity
Research into this compound derivatives has also shown promising antimalarial properties. These compounds have been effective against Plasmodium falciparum strains, and their effectiveness is linked to their ability to inhibit hemozoin formation, a critical process in the malaria parasite's lifecycle (Verma et al., 2016).
Antimicrobial Evaluation
The antimicrobial properties of this compound derivatives have been extensively studied. These compounds have shown significant activity against a range of bacterial strains, highlighting their potential in the development of new antimicrobial agents (Sarade, Kalyane, & Shivkumar, 2011).
properties
Molecular Formula |
C16H16N2O3S |
---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
N-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide |
InChI |
InChI=1S/C16H16N2O3S/c1-11-2-5-13(6-3-11)18-22(20,21)14-7-8-15-12(10-14)4-9-16(19)17-15/h2-3,5-8,10,18H,4,9H2,1H3,(H,17,19) |
InChI Key |
YIKOTMZSQQKCNN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)CC3 |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)CC3 |
solubility |
47.5 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.